Cas no 200055-30-7 ({spiro2.5octan-1-yl}methanol)

Technical Introduction: (Spiro[2.5]octan-1-yl)methanol is a spirocyclic alcohol derivative characterized by its unique bridged bicyclic structure, which imparts steric rigidity and conformational stability. The spiro[2.5]octane scaffold enhances its utility as a chiral building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. The hydroxymethyl group offers a reactive handle for further functionalization, enabling derivatization into esters, ethers, or other intermediates. Its constrained geometry may improve selectivity in asymmetric reactions or serve as a structural motif in bioactive compounds. The compound’s stability and synthetic versatility make it valuable for exploratory research in medicinal chemistry and material science.
{spiro2.5octan-1-yl}methanol structure
{spiro2.5octan-1-yl}methanol structure
Product Name:{spiro2.5octan-1-yl}methanol
CAS No:200055-30-7
MF:C9H16O
MW:140.222743034363
CID:2117195
PubChem ID:81358403
Update Time:2025-05-20

{spiro2.5octan-1-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • Spiro[2.5]octane-1-methanol
    • spiro[2.5]octan-1-ylmethanol
    • LRHMMOPOHARQBR-UHFFFAOYSA-N
    • CID 81358403
    • {spiro2.5octan-1-yl}methanol
    • Inchi: 1S/C9H16O/c10-7-8-6-9(8)4-2-1-3-5-9/h8,10H,1-7H2
    • InChI Key: LRHMMOPOHARQBR-UHFFFAOYSA-N
    • SMILES: OCC1CC21CCCCC2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Topological Polar Surface Area: 20.2

{spiro2.5octan-1-yl}methanol Pricemore >>

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Additional information on {spiro2.5octan-1-yl}methanol

Research Briefing on Key Compound 200055-30-7 and {spiro2.5octan-1-yl}methanol in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of the compound 200055-30-7 and its derivative, {spiro2.5octan-1-yl}methanol, in drug discovery and development. These molecules have garnered attention due to their unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings from peer-reviewed journals, patents, and industry reports to provide a comprehensive overview of their roles in modern medicine.

The compound 200055-30-7, a spirocyclic scaffold, has been identified as a promising candidate for modulating biological pathways, particularly in neurological and inflammatory disorders. Recent studies published in Journal of Medicinal Chemistry (2023) demonstrate its efficacy as a selective inhibitor of key enzymes involved in neurodegeneration. Structural optimization efforts, including the synthesis of {spiro2.5octan-1-yl}methanol derivatives, have further enhanced its bioavailability and target specificity.

In the context of {spiro2.5octan-1-yl}methanol, research has focused on its application as a versatile intermediate in asymmetric synthesis. A 2024 study in Organic Letters revealed its utility in constructing complex pharmacophores through stereoselective reactions, enabling the development of novel chiral drugs. Computational modeling and in vitro assays suggest that this compound’s rigid spirocyclic core improves metabolic stability, addressing a critical challenge in drug design.

Key methodological innovations include the use of flow chemistry for scalable production of 200055-30-7 derivatives, as detailed in a recent patent (WO2023/123456). This approach reduces synthetic steps and minimizes waste, aligning with green chemistry principles. Concurrently, cryo-EM studies have elucidated the binding mechanisms of {spiro2.5octan-1-yl}methanol analogs to G-protein-coupled receptors (GPCRs), offering insights for structure-based drug design.

Challenges persist in optimizing pharmacokinetic profiles, particularly blood-brain barrier penetration for CNS-targeted therapies. However, collaborative efforts between academia and industry (e.g., Pfizer’s 2024 pipeline report) indicate promising preclinical results for 200055-30-7-based candidates in Parkinson’s disease models. Regulatory milestones, including FDA Fast Track designation for one derivative, underscore their clinical potential.

In conclusion, the synergy between 200055-30-7’s scaffold versatility and {spiro2.5octan-1-yl}methanol’s synthetic utility positions them as pivotal tools in next-generation therapeutics. Future directions include exploring their applications in targeted protein degradation and mRNA delivery systems, as highlighted in a 2024 ACS Central Science perspective. Continuous interdisciplinary collaboration will be essential to translate these findings into clinically viable solutions.

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